molecular formula C43H57N7O9 B6315268 Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc CAS No. 1802297-96-6

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc

Cat. No.: B6315268
CAS No.: 1802297-96-6
M. Wt: 816.0 g/mol
InChI Key: ZSCKHDAMZKWFNT-ZPGRZCPFSA-N
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Description

Chemical Structure: Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is a synthetic peptide-based linker used in antibody-drug conjugates (ADCs). Its structure comprises:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A protective group for amines during solid-phase peptide synthesis .
  • Val (valine) and Cit (citrulline): Amino acids forming the protease-cleavable peptide sequence. Citrulline enhances solubility and enables cathepsin B-mediated cleavage in lysosomes .
  • PAB (para-aminobenzyl): A self-immolative spacer that releases the cytotoxic payload after peptide cleavage .
  • NMeCH2CH2NMe-Boc: A modified amine structure with Boc (tert-butoxycarbonyl) protection, improving stability during synthesis and conjugation .

Properties

IUPAC Name

tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N7O9/c1-27(2)36(48-40(54)57-26-34-32-15-10-8-13-30(32)31-14-9-11-16-33(31)34)38(52)47-35(17-12-22-45-39(44)53)37(51)46-29-20-18-28(19-21-29)25-58-41(55)49(6)23-24-50(7)42(56)59-43(3,4)5/h8-11,13-16,18-21,27,34-36H,12,17,22-26H2,1-7H3,(H,46,51)(H,47,52)(H,48,54)(H3,44,45,53)/t35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCKHDAMZKWFNT-ZPGRZCPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) for Dipeptide Assembly

The Val-Cit dipeptide motif is constructed via SPPS using Fmoc-protected amino acids. Fmoc-Val-OH and Fmoc-Cit-OH are sequentially coupled to a resin-bound amine, with each coupling step mediated by activating agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). Deprotection of the Fmoc group is achieved using 20% piperidine in DMF, revealing the α-amine for subsequent reactions.

Key parameters for optimal SPPS include:

  • Coupling Time : 2 hours per amino acid at 25°C.

  • Deprotection Efficiency : >99% per cycle, as confirmed by Kaiser testing.

  • Resin Loading Capacity : 0.8–1.2 mmol/g to ensure high yields.

Solution-Phase Functionalization of the PAB Moiety

After cleavage from the resin, the Val-Cit dipeptide undergoes solution-phase coupling with 4-aminobenzyl alcohol (PAB-OH) to introduce the self-immolative linker. This step employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM), achieving 84% yield for the intermediate Fmoc-Val-Cit-PAB-OH. The hydroxyl group of PAB is then activated as a para-nitrophenyl carbonate (PNP) to enhance reactivity for subsequent amine couplings.

Incorporation of N,N-Dimethylethylene Diamine

The NMeCH₂CH₂NMe spacer is introduced to modulate solubility and steric effects. This step involves nucleophilic substitution of the PNP group with N-Boc-N,N'-dimethylethylene diamine under anhydrous conditions.

Reaction Conditions and Yield Optimization

  • Solvent : Anhydrous DMF at 0°C to prevent side reactions.

  • Stoichiometry : 1.2 equivalents of N-Boc-N,N'-dimethylethylene diamine relative to the PNP-activated intermediate.

  • Reaction Time : 12 hours under nitrogen atmosphere, yielding 78% of the Boc-protected intermediate.

Post-reaction purification via flash chromatography (3–12% methanol in DCM) removes unreacted diamine and byproducts, achieving >95% purity.

Final Deprotection and Boc Group Retention

The terminal Boc group is retained to protect the secondary amine during ADC assembly. Selective deprotection of the Fmoc group is performed using 20% piperidine in DMF, leaving the Boc group intact. This selectivity is critical for subsequent conjugation to antibodies via maleimide-thiol chemistry.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA) confirms purity (>98%) and identifies impurities such as epimerized byproducts (<1%).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 815.95 [M+H]⁺, consistent with the theoretical molecular weight of C₄₃H₅₇N₇O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) confirms structural integrity:

  • δ 7.85–7.25 (m, 9H, Fmoc aromatic protons).

  • δ 4.25–4.10 (m, 2H, α-CH Val and Cit).

  • δ 3.45 (s, 6H, NMe₂).

Comparative Analysis of Synthetic Routes

ParameterSPPS-Based MethodSolution-Phase Method
Overall Yield72%85%
Epimerization Risk<1%2–3%
Purification ComplexityModerateHigh
ScalabilityLimited by resinIndustrial-scale feasible

The solution-phase method offers higher yields but requires meticulous control over reaction conditions to minimize epimerization. In contrast, SPPS ensures regioselectivity but faces scalability challenges.

Applications in Antibody-Drug Conjugate (ADC) Development

Fmoc-Val-Cit-PAB-NMeCH₂CH₂NMe-Boc serves as a protease-cleavable linker in ADCs, enabling controlled drug release in lysosomes. Preclinical studies demonstrate its compatibility with cytotoxic agents like monomethyl auristatin E (MMAE), achieving IC₅₀ values of 2.85–11.18 µM in ovarian cancer models .

Chemical Reactions Analysis

Enzymatic Cleavage Mechanism

The Val-Cit-PAB motif is selectively cleaved by cathepsin B, a lysosomal protease, followed by self-immolation of the PAB spacer to release the payload:

  • Cathepsin B Hydrolysis :

    • Cleaves the amide bond between Cit and PAB.

    • Specificity driven by the Val-Cit sequence, with kcat/KMk_{cat}/K_M values comparable to traditional substrates (e.g., 2.1 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) .

  • 1,6-Elimination :

    • Post-cleavage, the PAB spacer undergoes spontaneous fragmentation via a quinone methide intermediate, releasing the drug tracelessly .

Table 2: Cleavage Kinetics in Biological Media

ConditionHalf-life (Val-Cit-PAB)Comparator (Val-Ala-PAB)Source
Human plasma9.6 days2.3 days
Mouse plasma6.0 days1.1 days
Lysosomal extract (pH 5.0)2.4 hours>24 hours

The linker exhibits superior plasma stability but rapid lysosomal activation, minimizing off-target toxicity .

Conjugation to Payloads

The terminal maleimide or activated carbonate enables site-specific conjugation to antibodies or cytotoxic drugs:

Example: Conjugation to Monomethyl Auristatin E (MMAE)

  • Activation : Fmoc-Val-Cit-PAB-NMeCH<sub>2</sub>CH<sub>2</sub>NMe-Boc is treated with para-nitrophenyl chloroformate to form a reactive carbonate .

  • Coupling : Reacted with MMAE’s primary amine in anhydrous DMF/pyridine (yield: 78%) .

  • Deprotection : Fmoc removal with piperidine (20 min, RT) yields the free amine for antibody conjugation .

Table 3: Linker-Drug Construct Comparison

Linker TypeStability (Human Plasma)Cleavage EfficiencyDiastereomer Formation
Val-Cit-PAB9.6 days95% (cathepsin B)None (HATU protocol)
Val-Ala-PAB2.3 days12% (cathepsin B)Up to 30%
cBu-Cit-PAB8.1 days88% (cathepsin B)Minimal

The Val-Cit-PAB linker outperforms alternatives in stability and selectivity, with no observed epimerization when synthesized via HATU-mediated coupling .

Stability and Degradation Pathways

  • Chemical Stability : Resists hydrolysis at physiological pH (7.4) but degrades rapidly in acidic lysosomal environments (pH 5.0) .

  • Enzymatic Susceptibility : Stable in plasma but cleaved efficiently by cathepsin B (>90% drug release within 4 hours) .

  • Reductive Environments : The disulfide-free design avoids premature cleavage by glutathione, enhancing circulation time .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is extensively used in the construction of ADCs. ADCs consist of monoclonal antibodies linked to cytotoxic drugs via cleavable linkers. The Val-Cit dipeptide is particularly favored due to its stability in circulation and rapid cleavage upon reaching the target site.

Table 1: Comparison of Linker Types in ADCs

Linker TypeCleavage MechanismStability in PlasmaApplication Example
Val-Cit-PABCathepsin B cleavageHighBrentuximab-Vedotin (Adcetris®)
Gly-Gly-Phe-GlyProteolytic hydrolysisModeratePatritumab-Deruxtecan
PAB-DMAETwo-step fragmentationLowExperimental ADCs

Drug Delivery Systems

The compound's ability to release drugs selectively makes it suitable for various drug delivery applications beyond ADCs. Researchers have explored its use in formulating peptidomimetic conjugates that can target specific cellular pathways.

Cancer Therapy Research

Studies have demonstrated that ADCs utilizing this compound can effectively deliver cytotoxic agents to cancer cells while sparing healthy tissues. This targeted approach is crucial in improving treatment outcomes and reducing side effects.

Synthesis and Evaluation of RGD Peptidomimetic–Paclitaxel Conjugates

A study focused on synthesizing RGD peptidomimetic conjugates with paclitaxel using this compound as a linker demonstrated enhanced cytotoxicity against cancer cell lines compared to non-targeted formulations. The results indicated that the targeted delivery significantly improved therapeutic indices, showcasing the compound's potential in clinical applications .

Development of Cathepsin B Cleavable Linkers

Research has highlighted the development of a modified synthesis route for the Val-Cit dipeptide linker, which resulted in high yields and exclusive diastereoselectivity. This advancement facilitates the production of ADCs with improved consistency and efficacy .

Mechanism of Action

The mechanism of action of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc involves its cleavage by cathepsin B in the lysosomes of target cells. Upon cleavage, the drug payload is released, which then exerts its cytotoxic effects on the cancer cells. The molecular targets and pathways involved depend on the specific drug payload attached to the ADC .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1802297-96-6 .
  • Molecular Formula : C₃₃H₃₉N₅O₆ (molecular weight: 601.69 g/mol) .
  • Application : Critical for ADCs, enabling targeted drug delivery with controlled release mechanisms .

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc with structurally related ADC linkers:

Compound Key Features Cleavage Trigger Molecular Weight (g/mol) CAS Number References
This compound Boc-protected amine; modified spacer for stability Cathepsin B 601.69 1802297-96-6
Fmoc-Val-Cit-PAB-OH Lacks NMeCH2CH2NMe-Boc; free carboxylic acid for direct conjugation Cathepsin B 601.69 159858-22-7
Fmoc-Val-Ala-PAB Alanine replaces Citrulline; reduced protease sensitivity pH-sensitive 515.6 1394238-91-5
Fmoc-Val-Cit-PAB-PNP Includes p-nitrophenyl (PNP) ester; activated for faster payload release Enzymatic or hydrolytic 766.8 863971-53-3
Fmoc-N-Me-Dab(Boc)-OH Contains N-methylated diaminobutyric acid (Dab); altered solubility Not ADC-specific 426.46 162558-25-0

This compound vs. Fmoc-Val-Cit-PAB-OH

  • Stability : The Boc-protected amine in this compound reduces unintended reactions during ADC assembly compared to the free carboxylic acid in Fmoc-Val-Cit-PAB-OH .
  • Solubility : Both compounds exhibit similar solubility in DMSO (~83 mg/mL), but the Boc group in the former may enhance compatibility with organic solvents during synthesis .

This compound vs. Fmoc-Val-Ala-PAB

  • Cleavage Efficiency : Citrulline in the former enables cathepsin B-mediated cleavage, while alanine in the latter relies on pH-sensitive hydrolysis, which is slower and less specific .
  • Therapeutic Specificity : Citrulline-containing linkers show higher tumor selectivity due to lysosomal enzyme activity in cancer cells .

This compound vs. Fmoc-Val-Cit-PAB-PNP

  • Payload Release : The PNP group in Fmoc-Val-Cit-PAB-PNP allows rapid payload release via hydrolysis, whereas the Boc-modified linker requires enzymatic cleavage, offering controlled drug release .
  • Synthesis Complexity : The PNP ester requires additional activation steps, making this compound more straightforward for large-scale ADC production .

Research Findings and Industrial Relevance

  • Synthetic Advantages : The Boc and Fmoc groups in this compound simplify purification and minimize side reactions, as demonstrated in peptide synthesis protocols .
  • ADC Efficacy : Preclinical studies highlight its role in conjugates with >95% purity, ensuring consistent drug-to-antibody ratios (DAR) and reduced off-target toxicity .
  • Market Availability : Priced at €175.00–€500.00 per gram, it is commercially accessible through suppliers like Iris Biotech GmbH and Peptide Solutions LLC .

Q & A

Q. What statistical methods are appropriate for analyzing long-term stability data of this linker?

  • Answer : Apply time-series analysis (e.g., ARIMA models) to degradation data collected over 6–12 months. For accelerated stability studies, use the Arrhenius equation to extrapolate shelf life. Report confidence intervals (95% CI) and p-values for significant degradation pathways (e.g., oxidation vs. hydrolysis) .

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